molecular formula C10H9ClN2O2 B13924480 8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone

8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone

Cat. No.: B13924480
M. Wt: 224.64 g/mol
InChI Key: AFCDKOAMVHZJLU-UHFFFAOYSA-N
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Description

8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a chlorine atom at the 8th position, a hydroxymethyl group at the 7th position, and a methyl group at the 3rd position on the quinoxalinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 7-(hydroxymethyl)-3-methylquinoxalinone using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 8-Chloro-7-(carboxymethyl)-3-methyl-2(1H)-quinoxalinone.

    Reduction: this compound alcohol.

    Substitution: 8-Amino-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone or 8-Thio-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and certain types of cancer.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-3-methylxanthine: Another heterocyclic compound with similar structural features but different biological activities.

    8-Chloro-7-hydroxyquinoline: Known for its use as a photoremovable protecting group in biological studies.

    1,2,4-Benzothiadiazine-1,1-dioxide: A compound with a different core structure but similar functional groups, used in medicinal chemistry.

Uniqueness

8-Chloro-7-(hydroxymethyl)-3-methyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern on the quinoxalinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

8-chloro-7-(hydroxymethyl)-3-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C10H9ClN2O2/c1-5-10(15)13-9-7(12-5)3-2-6(4-14)8(9)11/h2-3,14H,4H2,1H3,(H,13,15)

InChI Key

AFCDKOAMVHZJLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2)CO)Cl)NC1=O

Origin of Product

United States

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